(2-Methoxyquinolin-4-yl)methanamine
Overview
Description
(2-Methoxyquinolin-4-yl)methanamine is a quinoline derivative with a methoxy group at the 2-position and an amine group attached to the 4-position of the quinoline ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or 2-methoxyquinoline as the starting material.
Reaction Steps: The quinoline derivative undergoes nitration to introduce a nitro group at the 4-position, followed by reduction to convert the nitro group to an amine group. The methoxy group is introduced through a methylation reaction.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst or chemical reductants like iron (Fe) or tin (Sn) chloride.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
(2-Methoxyquinolin-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Methoxyquinolin-4-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Quinoline
2-Methoxyquinoline
4-Aminopyridine
Properties
IUPAC Name |
(2-methoxyquinolin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFOYPOCKNHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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